molecular formula C15H20N4O5S3 B2559349 N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1251627-66-3

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2559349
CAS No.: 1251627-66-3
M. Wt: 432.53
InChI Key: PZIFLROXCUUVAJ-UHFFFAOYSA-N
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Description

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H20N4O5S3 and its molecular weight is 432.53. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimalarial and Antiviral Activity

Another research effort explores the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with potential antimalarial activity. Additionally, molecular docking studies suggest these compounds might also have applications in combating COVID-19, highlighting the versatility of such chemical structures in addressing different types of diseases (Fahim & Ismael, 2021).

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, specifically Schiff bases, have been studied for their biological activities. Some derivatives demonstrated DNA protective abilities against oxidative mixtures, while others showed strong antimicrobial activity against specific strains. Particularly, a compound exhibited cytotoxicity against cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Research on novel sulfonamides, including derivatives with thiadiazole and acetamide groups, indicates significant inhibitory effects on enzymes such as carbonic anhydrase. These findings are crucial for developing drugs targeting various diseases, showcasing the importance of these chemical groups in designing enzyme inhibitors (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Properties

IUPAC Name

N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5S3/c1-19(27(4,21)22)8-13(20)16-14-17-18-15(26-14)25-9-10-5-11(23-2)7-12(6-10)24-3/h5-7H,8-9H2,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIFLROXCUUVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC2=CC(=CC(=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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